molecular formula C7H16NO3P B12700841 Phosphoramidic acid, diethyl-, cyclic trimethylene ester CAS No. 102305-53-3

Phosphoramidic acid, diethyl-, cyclic trimethylene ester

Cat. No.: B12700841
CAS No.: 102305-53-3
M. Wt: 193.18 g/mol
InChI Key: APSAJCCHORDGJB-UHFFFAOYSA-N
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Description

Phosphoramidic acid, diethyl-, cyclic trimethylene ester is a chemical compound with the molecular formula C7-H16-N-O3-P and a molecular weight of 193.21 g/mol . This compound is known for its unique structure, which includes a cyclic trimethylene ester group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of phosphoramidic acid, diethyl-, cyclic trimethylene ester can be achieved through several methods. One common approach involves the ring-opening polymerization of cyclic esters using phosphoric acid as a catalyst . This method is efficient and can be carried out under mild conditions. Another method involves the hydrolysis of phosphinates and phosphonates, which can be performed under both acidic and basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphoramidic acid, diethyl-, cyclic trimethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trimethylsilyl halides for hydrolysis and dealkylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of this compound can yield phosphoric acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phosphoramidic acid, diethyl-, cyclic trimethylene ester involves its role as a bifunctional catalyst. It promotes the ring-opening polymerization of cyclic esters through a bifunctional activation mechanism . This involves the activation of both the monomer and the propagating alcohol, leading to efficient polymerization under mild conditions. The molecular targets and pathways involved in this mechanism include the interaction of the phosphoramidic acid with the ester groups of the monomers.

Properties

CAS No.

102305-53-3

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C7H16NO3P/c1-3-8(4-2)12(9)10-6-5-7-11-12/h3-7H2,1-2H3

InChI Key

APSAJCCHORDGJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)OCCCO1

Origin of Product

United States

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